molecular formula C3H5ClS B107998 2-Chloroprop-2-ene-1-thiol CAS No. 18616-08-5

2-Chloroprop-2-ene-1-thiol

Cat. No. B107998
CAS RN: 18616-08-5
M. Wt: 108.59 g/mol
InChI Key: XFPQSVAVAYJASO-UHFFFAOYSA-N
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Description

2-Chloroprop-2-ene-1-thiol, also known as Allyl mercaptan, is a type of organic compound . It is considered achiral, meaning it does not exhibit chirality .


Synthesis Analysis

The synthesis of 2-Chloroprop-2-ene-1-thiol-related compounds has been explored in various studies. For instance, a series of new soluble N-substituted poly(β-haloallylaniline)s, namely poly[N-(2-chloroprop-2-en-1-yl)aniline] (NPC), were synthesized by oxidative polymerization . Another study demonstrated the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide which leads to the formation of thiophene and pyrrole derivatives .


Molecular Structure Analysis

The molecular structure of 2-Chloroprop-2-ene-1-thiol-related compounds has been analyzed in several studies. For instance, the molecular and crystal structures of 2-chloroprop-2-en-1-yl phenyl sulfone and 2-chloroprop-2-en-1-yl methyl sulfone were determined by X-ray analysis .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloroprop-2-ene-1-thiol have been studied extensively. The thiol-ene reaction, which involves the addition of a thiol to an unsaturated functional group of an organic molecule, is a key reaction in this context .


Physical And Chemical Properties Analysis

Physical properties of related compounds include density, color, hardness, melting and boiling points, and electrical conductivity . The primary and secondary thiol–ene networks with equivalent functionality and similar structures exhibited comparable reactivities and properties .

Safety And Hazards

2-Chloroprop-2-ene-1-thiol is a flammable liquid and vapor. It can burst violently or explode when heated, due to excessive pressure build-up. It is also toxic .

Future Directions

The thiol-ene reaction, including its use in the synthesis of 2-Chloroprop-2-ene-1-thiol, has broad potential applications. It has been used in the synthesis of novel organic compounds and polymer materials, and has shown promise in the preparation of biocompatible materials, the synthesis of block copolymers, and the development of degradable materials .

properties

IUPAC Name

2-chloroprop-2-ene-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClS/c1-3(4)2-5/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPQSVAVAYJASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CS)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596015
Record name 2-Chloroprop-2-ene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroprop-2-ene-1-thiol

CAS RN

18616-08-5
Record name 2-Chloroprop-2-ene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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